molecular formula C12H8ClFN2 B14385297 (E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene CAS No. 89846-38-8

(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene

Cat. No.: B14385297
CAS No.: 89846-38-8
M. Wt: 234.65 g/mol
InChI Key: BPQBOBQGPIROAA-UHFFFAOYSA-N
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Description

(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene typically involves the diazotization of an aromatic amine followed by a coupling reaction with another aromatic compound. The general steps are:

    Diazotization: An aromatic amine (e.g., 3-chloroaniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with another aromatic compound (e.g., 4-fluoroaniline) under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production methods for azo compounds often involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene can undergo various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form hydrazo compounds or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium dithionite and catalytic hydrogenation.

    Substitution: Reagents and conditions vary depending on the type of substitution but may include halogens, acids, or bases.

Major Products

    Oxidation: Azoxy compounds.

    Reduction: Hydrazo compounds or amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene may have applications in various fields:

    Chemistry: Used as intermediates in organic synthesis and as dyes.

    Biology: Potential use in studying biological processes involving azo compounds.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene depends on its specific application

    Binding to proteins: Azo compounds can bind to proteins and alter their function.

    Redox reactions: Azo compounds can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(3-Chlorophenyl)-2-(4-bromophenyl)diazene
  • (E)-1-(3-Chlorophenyl)-2-(4-methylphenyl)diazene

Uniqueness

(E)-1-(3-Chlorophenyl)-2-(4-fluorophenyl)diazene is unique due to the presence of both chlorine and fluorine substituents on the aromatic rings, which can influence its chemical reactivity and physical properties.

Conclusion

This compound is a versatile azo compound with potential applications in various fields. Its unique chemical structure allows it to participate in a range of chemical reactions, making it valuable for scientific research and industrial applications.

Properties

CAS No.

89846-38-8

Molecular Formula

C12H8ClFN2

Molecular Weight

234.65 g/mol

IUPAC Name

(3-chlorophenyl)-(4-fluorophenyl)diazene

InChI

InChI=1S/C12H8ClFN2/c13-9-2-1-3-12(8-9)16-15-11-6-4-10(14)5-7-11/h1-8H

InChI Key

BPQBOBQGPIROAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=NC2=CC=C(C=C2)F

Origin of Product

United States

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